

Commercial Availability and Technical Guide for PhIP-d3 Analytical Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *PhIP-d3*

Cat. No.: *B610090*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, purification, and analytical characterization of the deuterated analytical standard, 2-Amino-1-methyl-d3-6-phenylimidazo[4,5-b]pyridine (**PhIP-d3**). This document is intended to serve as a comprehensive resource for researchers utilizing **PhIP-d3** in various scientific applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.

Commercial Availability

PhIP-d3 is available from several reputable suppliers of chemical reference standards. The table below summarizes key information from prominent vendors. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier for detailed batch-specific information.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Purity
BOC Sciences	210049-13-1	210049-13-1	C ₁₃ H ₉ D ₃ N ₄	227.28	≥98% by HPLC; ≥99% atom D
Clinivex	Inquire	210049-13-1	C ₁₃ H ₉ D ₃ N ₄	227.28	Inquire
Santa Cruz Biotechnology	sc-217843	210049-13-1	C ₁₃ H ₉ D ₃ N ₄	227.28	Inquire
LGC Standards	TRC-A617001	210049-13-1	C ₁₃ H ₉ D ₃ N ₄	227.28	Inquire

Table 1: Commercial Suppliers and Product Specifications for **PhIP-d3**. Note: Information may vary by batch and is subject to change. Please consult the supplier's website and Certificate of Analysis for the most current data.

Physicochemical Properties

A summary of the key physicochemical properties of **PhIP-d3** is provided in the table below.

Property	Value
Synonyms	2-Amino-1-(methyl-d3)-6-phenylimidazo[4,5-b]pyridine, PhIP-d3
Appearance	White to Beige Solid
Solubility	Soluble in DMSO (Slightly, Heated), Methanol (Slightly, Heated)[1]
Storage Conditions	Recommended storage is at room temperature, protected from light and moisture, in a tightly sealed container. For long-term storage, refer to the supplier's specific recommendations on the Certificate of Analysis.[2]

Table 2: Physicochemical Properties of **PhIP-d3**.

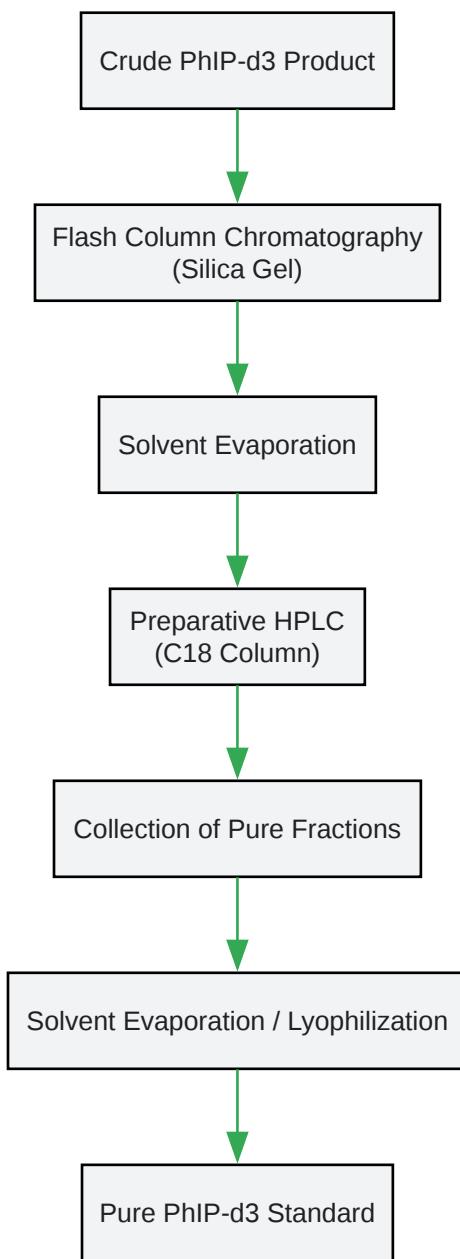
Experimental Protocols

Synthesis of **PhIP-d3**

The synthesis of **PhIP-d3** can be adapted from the established synthesis of unlabeled PhIP. The key modification is the introduction of a deuterated methyl group, typically using a deuterated methylating agent such as iodomethane-d3 (CD₃I). The following is a plausible multi-step synthesis protocol.

[Click to download full resolution via product page](#)

Figure 1: Plausible Synthetic Pathway for **PhIP-d3**. This diagram illustrates a potential multi-step synthesis of **PhIP-d3**, starting from 2-Amino-3-nitropyridine and incorporating a deuterated methyl group in the initial step.


Detailed Methodology:

- N-methylation of 2-Amino-3-nitropyridine:** 2-Amino-3-nitropyridine is reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to yield 2-(methyl-d3-amino)-3-nitropyridine.
- Reduction of the Nitro Group:** The nitro group of 2-(methyl-d3-amino)-3-nitropyridine is reduced to an amino group to form 2-(methyl-d3-amino)-3-aminopyridine. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

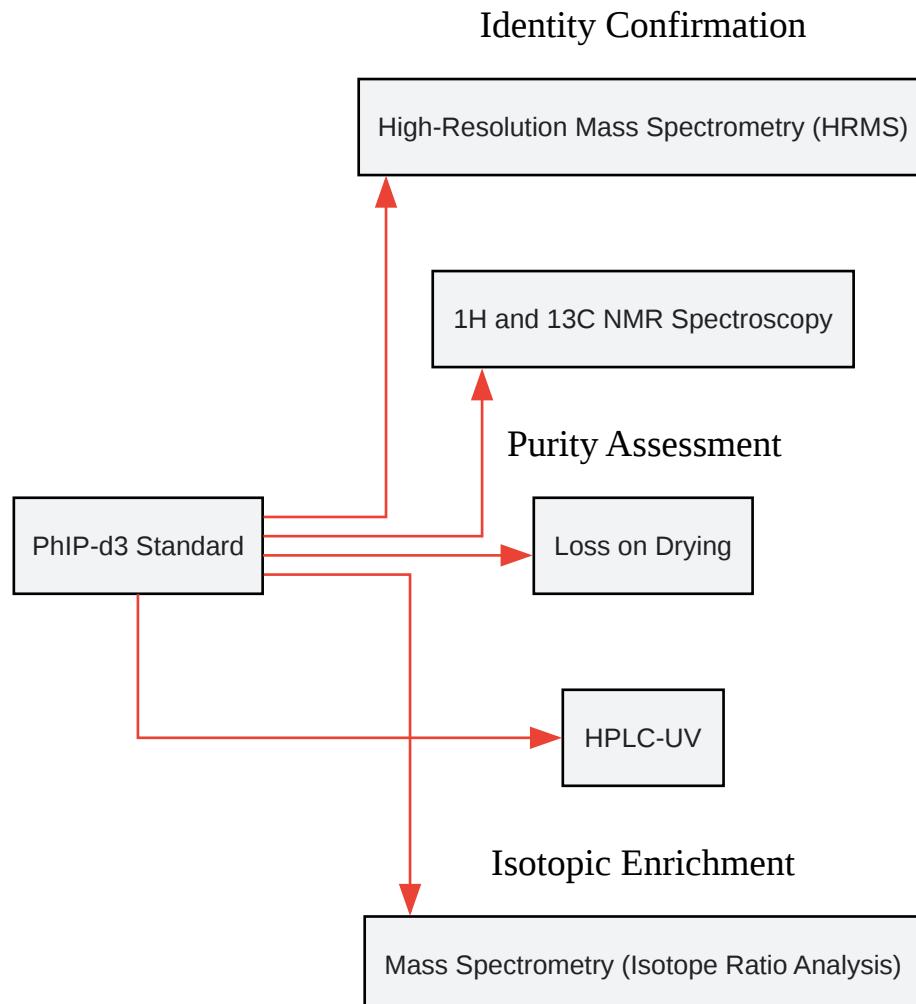
- **Imidazole Ring Formation:** The resulting diamine is then cyclized to form the imidazole ring. A common method involves reaction with cyanogen bromide (BrCN).
- **Bromination:** The imidazopyridine core is selectively brominated at the 6-position using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂).
- **Suzuki Coupling:** The final step involves a palladium-catalyzed Suzuki coupling reaction between the 6-bromo intermediate and phenylboronic acid to introduce the phenyl group at the 6-position, yielding the final product, **PhIP-d3**.

Purification of PhIP-d3 Standard

Purification of the synthesized **PhIP-d3** is critical to ensure its suitability as an analytical standard. A multi-step purification process is typically employed.

[Click to download full resolution via product page](#)

Figure 2: General Purification Workflow for **PhIP-d3**. This diagram outlines the typical steps involved in the purification of the **PhIP-d3** analytical standard to achieve high purity.


Detailed Methodology:

- **Flash Column Chromatography:** The crude product from the synthesis is first subjected to flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of dichloromethane and methanol, is used to remove major impurities.

- Solvent Evaporation: The fractions containing the desired product are combined, and the solvent is removed under reduced pressure.
- Preparative High-Performance Liquid Chromatography (HPLC): The partially purified product is further purified by preparative reverse-phase HPLC using a C18 column. A gradient of acetonitrile in water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is typically used as the mobile phase.
- Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to assess their purity.
- Final Product Isolation: The pure fractions are combined, and the solvent is removed, often by lyophilization, to yield the final high-purity **PhIP-d3** analytical standard.

Analytical Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final **PhIP-d3** standard are confirmed using a combination of analytical techniques.

[Click to download full resolution via product page](#)

Figure 3: Analytical Workflow for Quality Control of **PhIP-d3**. This diagram shows the key analytical techniques used to confirm the identity, purity, and isotopic enrichment of the **PhIP-d3** analytical standard.

Detailed Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The ^1H NMR spectrum is used to confirm the structure of the molecule. The absence of a signal corresponding to the N-methyl protons and the presence of other

characteristic aromatic proton signals would be expected. The solvent used is typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

- ¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation by showing the expected number of carbon signals with appropriate chemical shifts.
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for both qualitative and quantitative analysis. For characterization, the fragmentation pattern of the parent ion is analyzed to confirm the structure. For quantification, specific multiple reaction monitoring (MRM) transitions are used. A common transition for **PhIP-d3** would be the fragmentation of the protonated molecule [M+H]⁺.
- High-Performance Liquid Chromatography (HPLC):
 - Purity Analysis: The purity of the **PhIP-d3** standard is determined by HPLC with UV detection. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water containing a modifier like formic acid. The purity is typically reported as the percentage of the main peak area relative to the total peak area.
- Isotopic Purity Assessment:
 - The isotopic purity (deuterium enrichment) is determined by mass spectrometry. By analyzing the relative intensities of the molecular ions corresponding to the deuterated (d3) and non-deuterated (d0) forms, the percentage of deuterium incorporation can be calculated. This is a critical parameter for an internal standard.[3][4]

Conclusion

The commercial availability of high-purity **PhIP-d3** analytical standard is crucial for researchers in the fields of toxicology, pharmacology, and drug metabolism. This technical guide provides a comprehensive overview of its commercial sources, physicochemical properties, and detailed

experimental protocols for its synthesis, purification, and analytical characterization. The provided workflows and methodologies are intended to assist researchers in the effective use and quality assessment of this important analytical standard. It is always recommended to consult the supplier's Certificate of Analysis for batch-specific data and to follow appropriate laboratory safety procedures when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bocsci.com [bocsci.com]
- 2. clinivex.com [clinivex.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for PhIP-d3 Analytical Standard]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610090#commercial-availability-of-phiip-d3-standard>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com